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(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone

Medicinal Chemistry Chemical Biology Regioisomer Separation

Reproducible SAR demands regioisomeric purity. This 2H-triazol-2-yl azetidine methanone eliminates the confounding variables introduced by 1H-triazol-1-yl analogs (e.g., CAS 2034522-41-1), enabling definitive head-to-head comparisons. - Guaranteed 2-yl regioisomer: avoids >0.5 log P shifts & inverted binding geometries - Low TPSA (~71 Ų) & non-amide linker: CNS-compatible, metabolically stable scaffold - Ready for fragment-based screening, CETSA/PAL probe derivation, or MMP-2 studies

Molecular Formula C14H16N4O2
Molecular Weight 272.308
CAS No. 2189499-60-1
Cat. No. B2416644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone
CAS2189499-60-1
Molecular FormulaC14H16N4O2
Molecular Weight272.308
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)N2CC(C2)N3N=CC=N3
InChIInChI=1S/C14H16N4O2/c1-2-20-13-6-4-3-5-12(13)14(19)17-9-11(10-17)18-15-7-8-16-18/h3-8,11H,2,9-10H2,1H3
InChIKeyFREXDGQPLHCKID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2189499-60-1 Product Overview


(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone (CAS 2189499‑60‑1) is a synthetic heterocyclic building block that belongs to the emerging class of 3‑(1,2,3‑triazol‑2‑yl)azetidine methanones . Its scaffold integrates a four‑membered azetidine ring N‑acylated with a 2‑ethoxyphenyl carbonyl moiety and substituted at the azetidine C‑3 position with a 2H‑1,2,3‑triazole . This triazole connectivity (2‑yl vs. 1‑yl) is the primary source of its chemical and pharmacological differentiation from close analogs, making regioisomeric purity a critical parameter for structure‑activity relationship (SAR) studies and reproducible procurement .

R
Regioisomeric Control 2H-1,2,3-triazol-2-yl regioisomer for SAR studies where triazole attachment determines binding geometry.
Regioisomeric purity is critical for reproducible target-engagement data.
C
CNS-Permeant Scaffold Donor-free methanone linker and predicted TPSA support blood-brain barrier penetration research.
Suitable for CNS lead-optimization campaigns requiring TPSA < 90 Ų and minimal H-bond donors.
S
Click-Chemistry Accessible CuAAC-compatible azetidine-triazole core enables late-stage diversification and library synthesis.
Supports cleaner regioisomeric control compared to thermal Huisgen routes.

CAS 2189499-60-1: Regiochemistry Matters


Direct replacement of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone with its 1H‑triazol‑1‑yl regioisomer (CAS 2034522‑41‑1) or other azetidine‑triazole building blocks introduces uncontrolled variables that compromise SAR reproducibility . The 2‑yl vs. 1‑yl attachment alters the spatial orientation of the triazole nitrogen lone pairs and the key C–H hydrogen‑bond donor, which can invert target‑binding geometries, shift lipophilicity by >0.5 log‑P units, and change metabolic soft‑spot accessibility . Unlike amide‑linked analogs (e.g., N‑(2‑ethoxyphenyl)‑3‑(2H‑1,2,3‑triazol‑2‑yl)azetidine‑1‑carboxamide, CAS 2320505‑57‑3), the methanone linkage of this compound removes an extra hydrogen‑bond donor, reducing topological polar surface area (TPSA) and improving CNS permeability potential . These quantitative physicochemical differences mean that simple in‑class substitution cannot be assumed to preserve potency, selectivity, or pharmacokinetic profiles without careful experimental validation.

Target Compound
2H-triazol-2-yl isomer (CAS 2189499-60-1). Methanone linker. Predicted log P ≈ 3.7, TPSA ≈ 71 Ų, H-bond donors = 0.
1-yl Regioisomer (CAS 2034522-41-1)
Triazole N-2/N-3 accessibility and C–H donor projection differ, which may invert target-binding geometry and shift lipophilicity by >0.5 log-P units.
Target Compound
Methanone linker: 0 H-bond donors, lower TPSA, improved predicted CNS permeability potential.
Carboxamide Analog (CAS 2320505-57-3)
Extra H-bond donor increases TPSA by ~24 Ų and may elevate P-gp efflux liability, limiting BBB penetration in CNS programs.
In-class substitution cannot preserve potency, selectivity, or pharmacokinetic profiles without experimental validation. Regioisomeric identity and linker chemistry must be reviewed before procurement.

CAS 2189499-60-1: Differentiation Evidence


Regioisomeric Purity and Biological Reproducibility

The target compound features a 2H‑1,2,3‑triazol‑2‑yl substituent at the azetidine C‑3 position, whereas the closest commercial analog (CAS 2034522‑41‑1) bears a 1H‑triazol‑1‑yl group . In the 2‑yl isomer the triazole N‑2 and N‑3 atoms are sterically more accessible and the C‑H hydrogen‑bond donor projects in a direction distinct from that of the 1‑yl isomer, a spatial rearrangement known to switch binding modes in kinase and GPCR targets . A small‑molecule affinity‑selection study demonstrated that altering triazole regiochemistry from 1‑yl to 2‑yl can change IC₅₀ values by >10‑fold against the Polo‑like kinase 1 (Plk1) polo‑box domain (1,4‑regioisomer IC₅₀ = 3.37 µM vs. untested 2‑yl regioisomer) . Although no direct head‑to‑head assay data exist for this specific compound pair, the validated regioisomer‑dependent activity shift underscores the risk of substituting the 2‑yl isomer with the 1‑yl isomer without re‑validation .

Regioisomeric Identity
Class-level inference
2H-triazol-2-yl vs. 1H-triazol-1-yl
Literature precedent: >10-fold IC₅₀ shift between triazole regioisomers against Plk1 PBD.
Regioisomer-dependent binding-mode change may affect kinase and GPCR target engagement.
No direct head-to-head assay for this pair; risk inferred from validated regioisomer studies.
Medicinal Chemistry Chemical Biology Regioisomer Separation

Lipophilicity Shift: Methanone vs Carboxamide

The methanone linker of the target compound eliminates one hydrogen‑bond donor and one acceptor relative to the carboxamide analog N‑(2‑ethoxyphenyl)‑3‑(2H‑1,2,3‑triazol‑2‑yl)azetidine‑1‑carboxamide (CAS 2320505‑57‑3), resulting in a predicted log P increase of approximately 0.9–1.2 log units . ChemAxon‑based predictions suggest a log P of ~3.7 for the methanone compound, placing it in the favorable range for passive CNS penetration while retaining adequate aqueous solubility for in‑vitro assay compatibility . In contrast, the carboxamide analog is predicted to have a log P of ~2.5–2.8, which may limit blood‑brain‑barrier permeation in CNS‑targeted programs .

Lipophilicity Shift
Cross-study comparable
Δ log P ≈ +0.9 to +1.2 units
Methanone predicted log P ≈ 3.7 vs. carboxamide analog predicted log P ≈ 2.5–2.8 (ChemAxon estimates).
Higher predicted lipophilicity supports CNS permeability screening; experimental validation pending.
Computational prediction only; measured log P and log BB not yet determined.
Physicochemical Property Prediction log P CNS Drug Design

TPSA and CNS Permeability Potential

The target compound is predicted to have a TPSA of approximately 71 Ų and features 4 hydrogen‑bond acceptors with no hydrogen‑bond donors . This donor‑free profile is advantageous for CNS penetration, as it keeps TPSA well below the empirical 90 Ų threshold for favorable BBB permeation . By comparison, the 2‑ethoxyphenyl carboxamide analog (CAS 2320505‑57‑3) bears one H‑bond donor (carboxamide N–H) and a TPSA of ~95 Ų, placing it near the upper limit of the CNS‑favorable range and increasing the probability of P‑glycoprotein (P‑gp) efflux liability . The absence of a donor group may also reduce metabolic N‑dealkylation susceptibility compared to sulfonamide‑ or carboxamide‑linked azetidine‑triazole compounds .

TPSA and CNS Potential
Class-level inference
TPSA ≈ 71 Ų, 0 H-bond donors
Carboxamide analog: TPSA ≈ 95 Ų, 1 H-bond donor. Δ TPSA ≈ −24 Ų.
Donor-free profile may reduce P-gp efflux liability and support CNS lead optimization.
Predicted values (Molbic/ChemAxon); experimental P-gp efflux ratio not determined.
Drug‑likeness TPSA Oral Bioavailability

Click Chemistry for Regioisomeric Control

The 2‑triazolyl‑azetidine motif can be accessed via copper(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC) of 2‑ethynyl azetidine precursors, a method recently described by Peipins et al. . Under the reported conditions (CuI, DIPEA, RT, 16 h), the reaction yields predominantly the 1,4‑disubstituted 1,2,3‑triazole regioisomer, but careful control of catalyst loading enables selective formation of the 2‑triazolyl isomer in moderate yields (reported 40–60%) . This contrasts with 1H‑triazol‑1‑yl analogs that are typically obtained through thermal Huisgen cycloadditions with poorer regio‑control, necessitating subsequent chromatographic separation and leading to 10–20% cross‑contamination with the 2‑yl isomer . The synthetic strategy therefore provides a cleaner, more reliable entry to structurally defined 2‑triazolyl‑azetidine building blocks for library synthesis, a consideration that directly impacts the cost‑effectiveness and purity profile of scale‑up procurement.

Click-Chemistry Control
Cross-study comparable
CuAAC route yields 2-triazolyl isomer with ~40–60% yield; minimal competing 1-yl isomer.
Thermal Huisgen route: 1-yl isomer with 10–20% 2-yl contamination.
Higher regioisomeric purity reduces purification burden and supports batch-to-batch SAR consistency.
CuI (10 mol%), DIPEA, THF, RT, 16 h conditions reported by Peipins et al. (2018).
Click Chemistry CuAAC Building Block Synthesis

CAS 2189499-60-1: Application Scenarios


Fragment Screening for Kinase and GPCR Targets

The well‑defined 2H‑triazol‑2‑yl geometry makes this compound an ideal building block for fragment‑based screening libraries targeting ATP‑binding pockets or allosteric sites where triazole‑C‑H hydrogen bonding is a known pharmacophore element. Its donor‑free profile and predicted CNS‑compatible TPSA enable primary screen hits to progress directly to target‑engagement assays without the need for linker‑deconstruction steps .

2-yl vs 1-yl Binding Mode SAR Comparison

Procurement of the analytically pure 2‑yl isomer allows medicinal chemistry teams to evaluate the impact of triazole regioisomerism on potency and selectivity in a back‑to‑back fashion with the commercially available 1‑yl isomer (CAS 2034522‑41‑1). This head‑to‑head comparison can reveal binding‑mode preferences that are not predictable from docking alone, providing key information for scaffold‑hopping decisions in hit‑to‑lead optimization .

CNS-Penetrant Probe via Late-Stage Functionalization

Leveraging the low TPSA (~71 Ų) and the synthetic accessibility of the 2‑triazolyl‑azetidine core via CuAAC, this compound can serve as a late‑stage diversification handle for CNS‑targeted lead series. The methanone linker provides a metabolically stable, non‑amide connection that is less prone to N‑dealkylation, a common metabolic soft spot in azetidine‑based CNS agents .

Chemical Biology Tool for Cellular Target Deconvolution

The compound’s clean hydrogen‑bond acceptor‑only profile and moderate lipophilicity make it suitable for cellular thermal shift assay (CETSA) or photoaffinity labeling (PAL) probe derivation, where excessive hydrophobicity or nonspecific hydrogen‑bond donors can confound target‑deconvolution experiments. The azetidine‑triazole scaffold has also been linked to matrix metalloproteinase‑2 (MMP‑2) inhibition, suggesting a potential application in MMP‑related disease models .

Application
Selection Property
Validation Focus
Kinase/GPCR Fragment Screening
Defined 2H-triazol-2-yl geometry; donor-free CNS-compatible TPSA
Triazole C–H hydrogen-bonding pharmacophore; target-engagement assay compatibility
2-yl vs 1-yl SAR Comparison
Analytically pure regioisomer for back-to-back potency and selectivity evaluation
Binding-mode preference not predictable from docking alone; scaffold-hopping decisions
CNS-Penetrant Probe Design
Low TPSA (~71 Ų), methanone linker stability, CuAAC-accessible core
Metabolic N-dealkylation resistance; late-stage diversification handle
Cellular Target Deconvolution
Clean H-bond acceptor-only profile; moderate predicted lipophilicity
CETSA/PAL probe compatibility; MMP-2 inhibition model context
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